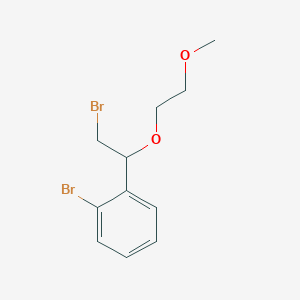
1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms and a methoxyethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Etherification: The bromobenzene undergoes an etherification reaction with 2-methoxyethanol in the presence of a base like sodium hydroxide (NaOH) to form 2-(2-methoxyethoxy)ethylbenzene.
Second Bromination: The final step involves the bromination of the 2-(2-methoxyethoxy)ethylbenzene using bromine (Br2) to introduce the second bromine atom, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the bromine atoms to hydrogen atoms, resulting in the formation of the corresponding hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide (NaOH) would yield 2-(2-methoxyethoxy)ethylphenol.
Scientific Research Applications
1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties, such as flame retardancy and thermal stability.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, influencing their activity and function.
Comparison with Similar Compounds
1-Bromo-2-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound lacks the aromatic benzene ring and has different reactivity and applications.
2-Bromoethyl methyl ether: Similar in structure but with different functional groups, leading to distinct chemical properties and uses.
1-Bromo-2-(methoxymethoxy)ethane:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and versatility in various chemical transformations and applications.
Properties
Molecular Formula |
C11H14Br2O2 |
|---|---|
Molecular Weight |
338.04 g/mol |
IUPAC Name |
1-bromo-2-[2-bromo-1-(2-methoxyethoxy)ethyl]benzene |
InChI |
InChI=1S/C11H14Br2O2/c1-14-6-7-15-11(8-12)9-4-2-3-5-10(9)13/h2-5,11H,6-8H2,1H3 |
InChI Key |
KYELIMDALLQTMF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(CBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















